Product packaging for Fmoc-L-3-Benzothienylalanine(Cat. No.:CAS No. 177966-60-8)

Fmoc-L-3-Benzothienylalanine

Cat. No.: B557785
CAS No.: 177966-60-8
M. Wt: 443.5 g/mol
InChI Key: BQIZNDWONIMCGM-QHCPKHFHSA-N
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Description

Contextualization of Non-Canonical Amino Acids in Peptide and Protein Science

The foundation of life's vast proteome is built upon a set of 20 canonical amino acids. acs.org However, the field of peptide and protein science has increasingly ventured beyond this standard set, embracing non-canonical amino acids (ncAAs) to expand the functional repertoire of these essential biomolecules. acs.orgnih.gov Nature itself provides inspiration for this endeavor, with over 900 known ncAAs and numerous post-translational modifications that diversify protein function. mdpi.comnih.gov The incorporation of ncAAs allows for the creation of peptides and proteins with novel functions, enhanced stability, and improved drug-like properties. nih.govwiley.com

Scientists employ various methods to introduce ncAAs into peptides and proteins, including solid-phase peptide synthesis (SPPS), late-stage functionalization, and genetic code expansion. nih.govmdpi.comacs.orgnih.gov These techniques have enabled the site-specific insertion of ncAAs bearing a wide array of functionalities, such as fluorescent probes, redox-active groups, and bioorthogonal handles for chemical ligation. acs.orgnih.gov The ability to move beyond the 20 canonical amino acids has been a transformative development, providing researchers with the tools to probe biological systems in new ways and to engineer biomolecules with tailored characteristics for therapeutic and biotechnological applications. wiley.comeurpepsoc.com

Significance of 3-Benzothienylalanine as a Bioisostere and Tryptophan Analog

3-Benzothienylalanine (Bta) is a non-canonical amino acid that serves as a structural analog and bioisostere of the canonical amino acid tryptophan. nih.gov Bioisosteres are molecules or groups that have similar physical or chemical properties and which produce broadly similar biological effects. The benzothienyl group of Bta mimics the indole (B1671886) ring of tryptophan, but with the indole nitrogen atom replaced by a sulfur atom. nih.gov

Role of the Fmoc Protecting Group in Modern Peptide Synthesis Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in modern peptide synthesis, particularly in the widely used solid-phase peptide synthesis (SPPS) method. iris-biotech.dewikipedia.orgaltabioscience.com In SPPS, peptides are built amino acid by amino acid on a solid resin support. iris-biotech.de To ensure that the amino acids link together in the correct sequence, the reactive amino group of each incoming amino acid must be temporarily blocked or "protected." iris-biotech.de

The Fmoc group serves as this temporary protector for the alpha-amino group. iris-biotech.dewikipedia.org Its key advantage lies in its base-lability; it can be readily removed by treatment with a mild base, typically piperidine (B6355638), without affecting other parts of the growing peptide chain or the acid-labile linkers that attach the peptide to the resin. wikipedia.orgchempep.com This "orthogonal" protection strategy is a cornerstone of Fmoc/tBu chemistry, where acid-labile groups like tert-butyl (tBu) are used for side-chain protection. iris-biotech.dealtabioscience.com The use of the Fmoc group offers milder reaction conditions compared to older methods and is well-suited for the synthesis of sensitive or modified peptides, including those containing post-translational modifications like glycosylation and phosphorylation. altabioscience.comnih.gov The deprotection of the Fmoc group can also be monitored by UV spectroscopy, allowing for real-time tracking of the synthesis progress. chempep.com

Overview of Fmoc-L-3-Benzothienylalanine's Academic Research Utility

This compound is a valuable building block for researchers in peptide chemistry and drug discovery. smolecule.comchemimpex.com Its utility stems from the combined properties of the 3-benzothienylalanine residue and the Fmoc protecting group. The Fmoc group facilitates its direct incorporation into peptide sequences using standard Fmoc-based SPPS protocols. smolecule.com

Once incorporated, the 3-benzothienylalanine residue can be used to:

Modulate Peptide Properties: The unique steric and electronic nature of the benzothienyl side chain can be used to alter the hydrophobicity, conformational constraints, and biological activity of peptides. smolecule.comchemimpex.com This is particularly useful in structure-activity relationship (SAR) studies, where researchers systematically modify a peptide's structure to understand how these changes affect its function. smolecule.com

Enhance Stability and Bioavailability: The introduction of this non-canonical amino acid can improve a peptide's resistance to enzymatic degradation and enhance its solubility and bioavailability, which are critical factors for the development of peptide-based therapeutics. chemimpex.com

Develop Novel Therapeutic Agents: The compound is used in the design of bioactive peptides with potential applications in areas such as cancer and neurodegenerative diseases. chemimpex.com For instance, peptides containing L-3-benzothienylalanine have been investigated for their anti-inflammatory and antimicrobial activities. oup.comsemanticscholar.org

Create Molecular Probes: The aromatic benzothienyl group can serve as a scaffold for further chemical modification, enabling the development of fluorescent probes for bioimaging applications. smolecule.comchemimpex.com It can also be used as a spectroscopic probe to investigate protein-protein interactions and other biological processes. smolecule.com

The ability to precisely insert 3-Benzothienylalanine into a peptide sequence allows for the fine-tuning of its properties, making this compound a versatile tool for advancing our understanding of peptide and protein function and for the development of new biomaterials and therapeutics. a2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H21NO4S B557785 Fmoc-L-3-Benzothienylalanine CAS No. 177966-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZNDWONIMCGM-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939015
Record name 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-60-8
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=177966-60-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Synthetic Methodologies for Fmoc L 3 Benzothienylalanine and Its Derivatives

Enantioselective Synthesis of Fmoc-L-3-Benzothienylalanine

The enantioselective synthesis of this compound is critical for its application in peptide synthesis, where stereochemical integrity is paramount. chemimpex.com The most common approaches leverage chiral auxiliaries to direct the stereoselective formation of the L-amino acid.

Diastereoselective Alkylation Approaches of Glycine (B1666218) Equivalents

A key strategy for the enantioselective synthesis of L-3-Benzothienylalanine involves the diastereoselective alkylation of a chiral glycine equivalent. researchgate.netsmolecule.com One prominent method utilizes a bis-lactim ether derived from L-valine as a chiral auxiliary. This approach offers excellent stereocontrol, high reactivity towards electrophiles, and the potential for scalability. researchgate.net

In a reported synthesis, the anion of a chiral glycine equivalent, (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is alkylated with 3-(chloromethyl)benzo[b]thiophene. researchgate.net This reaction proceeds with high diastereoselectivity to yield the trans-monosubstituted product. The use of a chiral auxiliary guides the incoming electrophile to the opposite face of the enolate, thereby establishing the desired (S)-configuration at the α-carbon of the amino acid precursor. researchgate.netresearchgate.net

Another approach involves the use of pseudoephedrine glycinamide (B1583983) hydrate (B1144303) as a chiral glycine equivalent. acs.org This method offers the advantage of a simplified one-step synthesis of the alkylation substrate and the use of a weaker base, lithium hexamethyldisilazide (LHMDS), for enolization. acs.org

Hydrolysis and Protecting Group Manipulation in Synthetic Pathways

Following the diastereoselective alkylation, the chiral auxiliary must be removed, and the amino and carboxyl groups of the newly formed amino acid need to be appropriately protected. researchgate.net The hydrolysis of the alkylated intermediate is typically achieved under acidic conditions. For instance, treatment with 40% trifluoroacetic acid in water can effectively cleave the chiral auxiliary. researchgate.net

Subsequently, the free amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is commonly accomplished by reacting the amino acid with Fmoc-O-succinimide (Fmoc-OSu) or Fmoc-chloride. researchgate.net The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile protecting groups often used for side chains, which is a crucial feature for solid-phase peptide synthesis. chemicalbook.comfishersci.ca

If the synthesis yields a methyl ester, a final hydrolysis step using a mild base like lithium hydroxide (B78521) is necessary to furnish the free carboxylic acid of this compound. researchgate.netsmolecule.com

Advanced Synthetic Routes for Functionalized this compound Analogs

The development of advanced synthetic routes allows for the introduction of various functional groups onto the benzothienyl moiety of this compound. These functionalized analogs are valuable tools for probing biological systems and developing peptides with tailored properties.

One approach to creating functionalized analogs is through the diastereoselective alkylation of the core compound. smolecule.com This allows for the introduction of substituents onto the benzothienyl ring, thereby modifying the electronic and steric properties of the amino acid side chain.

Preparation of Orthogonally Protected this compound Derivatives

For applications in complex peptide synthesis, it is often necessary to have orthogonally protected derivatives of this compound. nih.gov Orthogonal protection schemes allow for the selective deprotection of different functional groups on the amino acid without affecting others. chemicalbook.comfishersci.ca

The Fmoc group on the α-amino group is base-labile. chemicalbook.com For the side chain, protection strategies might involve groups that are removable under different conditions, such as acid-labile (e.g., tert-butyl) or photolabile groups. nih.govvulcanchem.com The synthesis of such orthogonally protected derivatives would typically involve the use of starting materials that already contain the desired protected functionalities or the selective protection of the functional groups after the core amino acid has been synthesized. While specific examples for this compound are not detailed in the provided context, the principles of orthogonal protection are well-established in peptide chemistry. nih.gov

Integration of Fmoc L 3 Benzothienylalanine into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the cornerstone of chemical peptide production, allowing for the stepwise assembly of an amino acid chain on a solid resin support. biosynth.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group is a dominant strategy due to its base-lability, which is orthogonal to the acid-labile protecting groups typically used for amino acid side chains. biosynth.comchempep.com

Optimized Coupling Reagents and Conditions for Fmoc-L-3-Benzothienylalanine Incorporation

The efficient incorporation of this compound, which possesses a sterically bulky side chain, requires optimized coupling conditions to ensure complete amide bond formation and prevent deletion sequences. The process involves activating the carboxylic acid of the incoming Fmoc-amino acid to make it highly reactive towards the free N-terminal amine of the resin-bound peptide chain. google.com

Several classes of coupling reagents are employed, with phosphonium (B103445) and aminium/uronium salts being the most prevalent due to their high efficiency and the minimization of side reactions. google.com Reagents such as HBTU, HATU, HCTU, and PyBOP are frequently used in combination with a tertiary base like N,N-diisopropylethylamine (DIPEA). The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance coupling efficiency and suppress racemization, though modern reagents like HATU and HCTU already incorporate a similar moiety within their structure. chempep.comgoogle.com

For a sterically demanding residue like this compound, extended coupling times or "double coupling" (repeating the coupling step) may be necessary to drive the reaction to completion. The choice of solvent, typically N,N-dimethylformamide (DMF), is also critical as it must effectively swell the resin and solubilize the reactants. google.com

Table 1: Common Coupling Reagents for this compound Incorporation
ReagentFull NameActivator/BaseTypical ConditionsNotes
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA3-5 eq. Amino Acid, 3-5 eq. HATU, 6-10 eq. DIPEA in DMF; 30-120 min. nih.govHighly efficient, especially for hindered couplings. Minimizes racemization.
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHOBt, DIPEA3 eq. Amino Acid, 3 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF.A standard and cost-effective uronium salt reagent.
HCTUN,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphateDIPEA3-5 eq. Amino Acid, 3-5 eq. HCTU, 6-10 eq. DIPEA in DMF. google.comMore reactive than HBTU due to the electron-withdrawing chlorine atom.
PyBOP(Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphateDIPEA3 eq. Amino Acid, 3 eq. PyBOP, 6 eq. DIPEA in DMF.Phosphonium salt reagent, known for reducing aspartimide side reactions.
DCC/HOBtN,N'-Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleNone (DCC is the dehydrating agent)3 eq. Amino Acid, 3 eq. DCC, 3 eq. HOBt in DMF/DCM. chempep.comClassical method; generates insoluble dicyclohexylurea (DCU) byproduct.

Orthogonal Deprotection Strategies of the Fmoc Group within Peptide Synthesis

Orthogonality is a fundamental principle in peptide synthesis, ensuring that the removal of one type of protecting group does not affect others present in the molecule. biosynth.comacs.org In the standard Fmoc/tBu strategy, the Nα-Fmoc group is base-labile, while the side-chain protecting groups (e.g., tert-Butyl for Asp, Glu, Tyr; Boc for Lys, Trp) and the resin linker are acid-labile. biosynth.comresearchgate.net

The deprotection of the Fmoc group is typically achieved by treating the peptide-resin with a 20% solution of piperidine (B6355638) in DMF. chempep.comnih.gov This secondary amine induces a β-elimination reaction, cleaving the Fmoc group as dibenzofulvene, which is subsequently scavenged by piperidine to prevent side reactions. chempep.com This process is rapid, usually completed within minutes, and leaves the acid-sensitive side-chain protections intact, demonstrating orthogonality. chempep.com

While highly effective, the basic conditions of standard Fmoc deprotection can pose challenges for peptides containing base-sensitive modifications. acs.orgnih.gov This has led to the development of alternative, non-standard deprotection strategies. One such novel method involves the removal of the Fmoc group via hydrogenolysis under mildly acidic conditions. acs.orgnih.gov This approach provides a different orthogonal set, proving valuable for synthesizing complex peptides with electrophilic groups that would be incompatible with the nucleophilic amines used in standard deprotection. acs.orgnih.govacs.org

Table 2: Comparison of Fmoc Deprotection Strategies
StrategyReagentsMechanismOrthogonalityPrimary Application
Standard Basic Deprotection20-40% Piperidine in DMF chempep.comβ-elimination chempep.comOrthogonal to acid-labile groups (tBu, Boc, Trt). biosynth.comRoutine Fmoc-SPPS.
Alternative Acidic HydrogenolysisH₂, Catalyst (e.g., Pd/C), Mildly acidic conditions acs.orgnih.govHydrogenolysis acs.orgOrthogonal to base-labile groups and tolerant of N-Boc groups. acs.orgnih.govSynthesis of sensitive peptides with base-labile or electrophilic moieties. nih.gov

Cyclization Strategies for Peptides Containing this compound

Cyclization is a key strategy for transforming linear peptides into conformationally constrained structures, which often leads to improved metabolic stability, binding affinity, and specificity. altabioscience.comoup.comabyntek.com Peptides containing L-3-Benzothienylalanine can be cyclized through various methods, leveraging the terminal ends of the peptide or reactive side chains.

Head-to-Tail and Side-Chain Cyclization Approaches

Head-to-tail cyclization is the most intuitive approach, involving the formation of a lactam (amide) bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide precursor. altabioscience.com This process is often challenging, as the peptide must adopt an entropically unfavorable conformation to bring the termini together. altabioscience.com Reaction conditions must be carefully optimized under high dilution to favor intramolecular cyclization over intermolecular oligomerization. nih.gov The incorporation of conformation-directing residues, including non-natural amino acids like L-3-Benzothienylalanine or N-methylated amino acids, can pre-organize the peptide backbone and facilitate cyclization. nih.gov

Side-chain cyclization offers greater versatility by forming a bridge between two amino acid side chains, or between a side chain and one of the peptide termini. arxiv.orgaltabioscience.com This can create rings of various sizes and compositions. A common method involves forming a lactam bond between the side-chain amine of a lysine (B10760008) or ornithine residue and the side-chain carboxyl group of an aspartic or glutamic acid residue. An example relevant to L-3-Benzothienylalanine was demonstrated in the synthesis of a cyclic cell-penetrating peptide, where the N-terminal amine was linked to the side chain of a C-terminal glutamic acid residue on-resin after the linear sequence containing L-3-benzothienylalanine had been assembled. nih.gov This side-chain-to-terminus approach is a powerful tool for creating structurally diverse cyclic peptides. rsc.orgarxiv.org

Backbone Modifications for Cyclization via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for peptide cyclization. nih.govbachem.com This strategy involves incorporating two specialized non-natural amino acids into the peptide sequence: one containing an azide (B81097) (-N₃) group and another an alkyne (-C≡CH) group.

The cyclization occurs via a 1,3-dipolar cycloaddition reaction between the azide and alkyne, forming a stable, rigid 1,4-disubstituted 1,2,3-triazole ring. bachem.com This triazole moiety is chemically robust and acts as an excellent bioisostere of the trans-amide bond found in the natural peptide backbone, albeit with different geometry and hydrogen-bonding capabilities. nih.govmdpi.com This method can be used to form side-chain-to-side-chain bridges or, if the azide and alkyne are placed at the termini, to achieve head-to-tail cyclization. nih.gov The efficiency and mild conditions of the CuAAC reaction make it compatible with a wide range of functional groups present in the peptide, allowing for the creation of complex cyclic architectures. nih.govbachem.com

Genetic Code Expansion (GCE) for Site-Specific Protein Incorporation

Genetic Code Expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as L-3-benzothienylalanine, directly into proteins during translation in living cells. frontiersin.orgoup.comacs.org This technique allows for the production of proteins with novel chemical functionalities for applications in protein engineering, imaging, and biocatalysis. oup.comacs.org

The core of GCE relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. acs.orgmdpi.com This pair must function independently of the host cell's endogenous aaRS/tRNA pairs. mdpi.com The process involves several key steps:

Selection of an Orthogonal Pair : An aaRS/tRNA pair from one organism (e.g., Methanocaldococcus jannaschii) is chosen that does not cross-react with the translational machinery of the host organism (e.g., E. coli or mammalian cells). oup.commdpi.com

Engineering the Synthetase : The active site of the orthogonal aaRS is mutated through directed evolution or rational design. This re-engineers its specificity, enabling it to recognize and charge its cognate tRNA with the desired ncAA (e.g., L-3-Benzothienylalanine) instead of a canonical amino acid. researchgate.net

Codon Reassignment : A codon is repurposed to encode the ncAA. The most commonly used codon is the amber stop codon (UAG). frontiersin.org The orthogonal tRNA, known as a suppressor tRNA, is engineered to have an anticodon that recognizes UAG, thereby inserting the ncAA at that specific site instead of terminating translation. mdpi.com

In Vivo Incorporation : The genes for the engineered orthogonal aaRS and suppressor tRNA are introduced into the host organism on a plasmid. When the ncAA is supplied in the growth medium, the engineered system hijacks the translational machinery to produce a full-length protein containing the ncAA at the position specified by the UAG codon in the target gene. acs.org

This methodology has been successfully used to incorporate over 200 different ncAAs with diverse functionalities, including aromatic analogs similar in structure to L-3-benzothienylalanine. mdpi.com

Table 3: Key Components of a Genetic Code Expansion System
ComponentFunctionExample/Requirement
Non-Canonical Amino Acid (ncAA)The new building block to be incorporated.L-3-Benzothienylalanine. Must be supplied in the cell culture medium.
Orthogonal aaRSSpecifically charges the orthogonal tRNA with the ncAA.Engineered M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS). mdpi.com
Orthogonal tRNARecognizes a reassigned codon on the mRNA.An amber (UAG) suppressor tRNA (e.g., tRNAPyl, tRNATyr). oup.com
Reassigned CodonA codon in the target gene that specifies the insertion site for the ncAA.Amber stop codon (UAG) is most common. frontiersin.orgacs.org
Host OrganismThe cellular factory for protein production.E. coli, yeast, or mammalian cells. mdpi.com

Engineering of Aminoacyl-tRNA Synthetase/tRNA Pairs for L-3-Benzothienylalanine

The cornerstone of genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous pairs. nih.govnih.govpnas.org This engineered synthetase must specifically recognize and charge the desired ncAA onto its cognate tRNA, which in turn delivers the ncAA to the ribosome in response to a reassigned codon, typically the amber stop codon (UAG). nih.govnih.gov

For L-3-Benzothienylalanine, researchers have successfully engineered a pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei (MmPylRS) to recognize Bta. nih.govresearchgate.net The wild-type MmPylRS has a large and adaptable active site, making it an excellent scaffold for evolving new specificities. Through targeted mutagenesis, a specific variant of MmPylRS was created that efficiently acylates its cognate tRNA (tRNAPyl) with Bta. This engineered enzyme, sometimes referred to as BtaRS, contains key mutations in its amino acid binding pocket that accommodate the benzothienyl side chain while discriminating against canonical amino acids. researchgate.net

Detailed studies have identified specific mutations that confer this new specificity.

Original Synthetase Key Mutations Resulting Specificity Significance
Methanosarcina mazei PylRS (MmPylRS)N346G / C348QL-3-Benzothienylalanine (Bta)Created a Bta-specific synthetase (BtaRS) enabling genetic encoding of Bta as a tryptophan analog. researchgate.netresearchgate.net
Methanosarcina barkeri PylRS (MbPylRS)N-terminal engineering (IPE variant)L-3-Benzothienylalanine (Bta)Resulted in a 2.0-fold improvement in Bta incorporation efficiency compared to a previously reported polyspecific variant. nih.gov

The development of these mutant synthetases is a critical first step, providing the necessary molecular tool to charge tRNAPyl with Bta, making it available for protein synthesis. nih.govresearchgate.net

Ribosomal Translation of Proteins Incorporating L-3-Benzothienylalanine

Once the engineered BtaRS charges tRNAPyl with L-3-Benzothienylalanine (the Fmoc group is not present during this biological process), the resulting Bta-tRNAPyl participates in ribosomal protein synthesis. nih.govnih.gov The process leverages a technique called amber stop codon suppression. nih.gov

The general workflow for ribosomal incorporation is as follows:

Gene Modification : The gene for the protein of interest is mutated to replace the codon for a specific amino acid with the amber stop codon, UAG, at the desired incorporation site. nih.gov

System Expression : The modified gene is introduced into a host organism (such as E. coli or mammalian cells) along with the genes encoding the orthogonal BtaRS and its cognate tRNAPyl. nih.govnih.govnih.gov

ncAA Supplementation : L-3-Benzothienylalanine is added to the cell culture medium, where it is imported into the cytoplasm. pnas.org

Acylation : Inside the cell, the engineered BtaRS specifically recognizes and attaches L-3-Benzothienylalanine to the tRNAPyl. researchgate.net

Translation and Incorporation : During translation of the target mRNA, the ribosome pauses at the UAG codon. Instead of termination, the anticodon of the Bta-tRNAPyl recognizes the UAG codon, leading to the incorporation of L-3-Benzothienylalanine into the growing polypeptide chain. nih.govnih.gov

This methodology allows for the production of full-length proteins containing Bta at single, precisely defined locations. The incorporation of Bta, which possesses an imino-to-sulfur substitution in the indole (B1671886) ring of tryptophan, has been used to study the catalytic mechanism of enzymes like thioredoxin. nih.govresearchgate.netresearchgate.net

Post-Translational Modification Techniques for L-3-Benzothienylalanine Functionalization in Proteins

Post-translational modification (PTM) of proteins containing ncAAs greatly expands their utility, allowing for the attachment of probes, drugs, or other molecules. rsc.orgacs.org This is typically achieved by incorporating ncAAs that contain bioorthogonal functional groups—chemical handles that are inert to biological systems but can undergo specific reactions with an exogenously supplied partner. ethz.chnih.gov

Commonly used bioorthogonal reactions include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A "click chemistry" reaction between an azide and a terminal alkyne. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click reaction using a strained cyclooctyne. rsc.org

Inverse-Electron-Demand Diels-Alder (iEDDA) : A rapid reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) or norbornene. ethz.chnih.gov

Ketone/Aldehyde Condensation : The reaction of a ketone or aldehyde with a hydrazide or alkoxyamine to form a hydrazone or oxime. nih.gov

The L-3-Benzothienylalanine side chain, however, does not possess a canonical bioorthogonal handle for these common ligation chemistries. Its primary application lies in its structural and biophysical properties as a tryptophan isostere, where the sulfur atom replaces the indole nitrogen. nih.govresearchgate.net It is used to probe protein environments, enhance stability, or modulate biological activity by altering hydrophobicity and hydrogen bonding potential. chemimpex.comnih.govresearchgate.net

Therefore, direct functionalization of the benzothienyl group in a protein via standard PTM techniques is not a typical application. To achieve site-specific chemical labeling, a researcher would incorporate a different ncAA that contains the necessary reactive group (e.g., p-azidophenylalanine or an alkyne-bearing lysine derivative) at the desired protein location. salk.eduresearchgate.net The protein containing this reactive ncAA could then be subjected to bioorthogonal ligation to attach a desired chemical moiety. ethz.chacs.org

Modulation of Peptide and Protein Properties Via Fmoc L 3 Benzothienylalanine Incorporation

Impact on Peptide Conformational Stability

The introduction of L-3-Benzothienylalanine into a peptide sequence can profoundly influence its three-dimensional structure, which is critical for its biological function.

Influence on Secondary Structural Elements (e.g., α-helices, β-sheets)

The benzothiophene (B83047) moiety of L-3-Benzothienylalanine is a large, hydrophobic, and planar aromatic system. This structure promotes significant hydrophobic and π-π stacking interactions within the peptide backbone or with other aromatic residues. nih.gov These interactions can stabilize specific secondary structures. For instance, the presence of such a bulky group can constrain the conformational freedom of the peptide backbone, favoring the adoption of well-defined structures like α-helices or β-sheets, which might otherwise be transient or unstable. nih.govacs.org The enhanced helicity and hydrophobicity imparted by such non-proteinogenic amino acids are considered key contributors to peptide-membrane interactions. nih.gov In some antimicrobial peptides, for example, increased helicity is directly linked to improved function. nih.gov

Effects on Tertiary and Quaternary Protein Structures

On the level of tertiary and quaternary structure, the incorporation of L-3-Benzothienylalanine can serve as a structural anchor. The strong hydrophobic and π-π stacking interactions provided by its side chain are crucial for maintaining the correct protein fold and function. nih.gov Replacing natural amino acids like tryptophan with L-3-Benzothienylalanine has been used to probe and maintain critical structural motifs. nih.govnih.gov In peptidomimetics, replacing structurally important but chemically labile disulfide bridges with more robust linkages often requires complementary modifications with non-natural amino acids like L-3-benzothienylalanine to ensure the native secondary and tertiary structure is replicated, thereby preserving key receptor interactions. googleapis.com

Enhancement of Peptide Solubility and Systemic Bioavailability in Pharmaceutical Contexts

A major hurdle in peptide therapeutics is their often poor solubility and low systemic bioavailability. googleapis.com The incorporation of L-3-Benzothienylalanine is a recognized strategy to improve these physicochemical properties. googleapis.comgoogleapis.com The enhanced hydrophobicity of peptides containing this residue can improve their ability to cross cellular membranes. nih.gov This is particularly evident in the development of cell-penetrating peptides (CPPs), where cyclization and the inclusion of hydrophobic residues like L-3-benzothienylalanine enhance cellular uptake and bioavailability. nih.govnih.gov Furthermore, modifications that increase lipophilicity have been shown to improve permeability across biological barriers, a critical factor for oral drug delivery. nih.gov

Alteration of Receptor Interaction Profiles and Binding Affinities

L-3-Benzothienylalanine is frequently used as a bioisostere for tryptophan, as its benzothiophene ring can mimic the indole (B1671886) ring in interactions with biological receptors. nih.govnih.gov However, the substitution of sulfur for nitrogen and the altered geometry can lead to significant changes in binding affinity and selectivity.

In the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), researchers found that the C-terminal tryptophan could be successfully replaced with close analogues like 3-benzothienylalanine, maintaining nanomolar affinity for the receptor. nih.gov Similarly, substitutions for tryptophan in kappa-opioid receptor (KOR) ligands with D-benzothienylalanine were shown to affect binding affinity and selectivity profiles across different opioid receptors. mdpi.com In the context of melanocortin receptors, the core pharmacophore for agonist activity is often a His-Phe-Arg-Trp sequence. nih.govnih.govmdpi.com Replacing the tryptophan in an analogue of this sequence with 3-benzothienylalanine (termed 3Bal) led to a notable shift in receptor selectivity, as detailed in the table below.

Peptide SequenceMC3R EC₅₀ (nM)Selectivity (MC3R/MC4R)
Ac-His-DPhe-Arg-Trp-NH₂731:1.2
Ac-His-DPhe-Arg-3Bal-NH₂401:4.7

This table presents data on the potency (EC₅₀) and selectivity of melanocortin receptor agonists. The substitution of Tryptophan (Trp) with 3-Benzothienylalanine (3Bal) resulted in increased potency at the MC3R and a shift in selectivity towards the MC4R.

Influence on Metabolic Stability and Proteolytic Resistance of Peptides

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic window. nih.govgoogleapis.com The introduction of non-canonical amino acids like L-3-Benzothienylalanine is a key strategy to enhance metabolic stability. The bulky benzothienyl group can sterically hinder the approach of proteases, preventing cleavage at adjacent peptide bonds. nih.gov

Engineering of Enhanced Bioactivity and Pharmacological Potency

By modulating conformation, receptor binding, and stability, the incorporation of L-3-Benzothienylalanine can lead to a significant enhancement of a peptide's desired biological activity and pharmacological potency. nih.gov

A compelling example is the cell-penetrating peptide CPP12. Researchers replaced the L-2-naphthylalanine residue in the original peptide with L-3-benzothienylalanine to create an analogue named CPP12-2. nih.gov This single substitution resulted in a significant improvement in its function. nih.govosu.edu

PeptideKey Hydrophobic ResidueRelative Cytosolic Entry Efficiency
CPP12L-2-naphthylalanine100% (Baseline)
CPP12-2L-3-benzothienylalanineup to 380%

This table illustrates the impact of substituting L-2-naphthylalanine with L-3-benzothienylalanine on the activity of a cell-penetrating peptide (CPP). The resulting analogue, CPP12-2, showed up to a 3.8-fold higher efficiency in cytosolic delivery, attributed to improved endosomal escape. nih.gov

This enhancement makes CPP12-2 a more suitable vehicle for delivering potent therapeutic cargos into cells, especially at low concentrations. nih.govresearchgate.net Similarly, the development of MCH-R1 antagonists with picomolar potency was achieved through a combination of strategies that included the use of 3-benzothienylalanine as a key structural component. nih.gov

Spectroscopic and Imaging Applications Stemming from L-3-Benzothienylalanine's Unique Side Chain

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for introducing novel functionalities. L-3-Benzothienylalanine (Bta), with its unique benzothiophene side chain, offers distinct spectroscopic properties that make it a valuable tool for various biophysical and imaging applications. semanticscholar.orgresearchgate.net The aromatic and hydrophobic nature of the benzothienyl group can be leveraged to develop probes for biological imaging and to facilitate advanced spectroscopic characterization of biological systems. smolecule.comchemimpex.com

The intrinsic fluorescence of L-3-benzothienylalanine provides a foundation for the development of fluorescent probes for biological imaging. chemimpex.com While the native fluorescence may be modest, the benzothiophene moiety serves as a scaffold for post-synthetic derivatization to enhance its quantum yield and tune its spectral properties. smolecule.com Probes containing benzothienylalanine have demonstrated a quantum yield of 0.67 and a Stokes shift of 85 nm (excitation at 340 nm, emission at 425 nm). vulcanchem.com

The enhanced hydrophobicity imparted by the benzothienyl side chain can facilitate the targeting of specific cellular compartments, such as lipid bilayers. smolecule.com This property is particularly useful in the design of membrane-targeting peptides and cell-penetrating peptides (CPPs). smolecule.comacs.org For instance, the substitution of L-2-naphthylalanine with L-3-benzothienylalanine in a cyclic CPP, resulting in CPP12-2, led to a significant increase in cytosolic entry efficiency, attributed to improved endosomal escape. acs.orgosu.eduacs.org This highlights the potential of Bta-containing peptides for the efficient intracellular delivery of imaging agents and other cargo. acs.orgosu.eduacs.org

The development of fluorescent probes based on ncAAs like Bta is a rapidly advancing field, driven by the need for more specific and sensitive tools for live-cell imaging and for studying protein dynamics and interactions in their native environment. nih.gov

Table 1: Spectroscopic Properties of a Benzothienylalanine-Containing Probe vulcanchem.com

PropertyValue
Quantum Yield (Φ)0.67
Excitation Wavelength (λ_ex)340 nm
Emission Wavelength (λ_em)425 nm
Stokes Shift85 nm
pKa (in aqueous media)6.2 ± 0.1

The site-specific incorporation of L-3-benzothienylalanine and other ncAAs into proteins enables a range of advanced spectroscopic studies to elucidate protein structure, dynamics, and function. nih.govacs.org These techniques provide high-resolution information that is often inaccessible with conventional methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of ncAAs with unique isotopic labels (e.g., ¹³C, ¹⁵N) or fluorine atoms can provide specific probes for NMR studies. nih.govacs.orguzh.ch For example, the site-specific incorporation of 7-fluoro-L-tryptophan, an analogue of Bta, has been used to monitor ligand binding to a viral protease by ¹⁹F NMR spectroscopy. anu.edu.au The chemical environment around the fluorine nucleus is highly sensitive to conformational changes, making it an excellent probe for studying protein-ligand interactions. anu.edu.au While direct NMR studies on Bta-containing proteins are less documented in the provided results, the principles demonstrated with similar ncAAs are applicable. The unique chemical shifts of the benzothienyl protons and carbons could also serve as intrinsic probes for structural analysis in ¹H and ¹³C NMR. acs.orgasm.orgresearchgate.netmdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: By attaching stable nitroxide spin labels to the benzothienyl side chain of Bta, it is possible to introduce a paramagnetic center into a protein. nih.govacs.org EPR spectroscopy can then be used to measure distances between spin labels, providing information about protein conformation and conformational changes. acs.org This technique is particularly powerful for studying large protein complexes and systems that are not amenable to NMR or X-ray crystallography. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: The incorporation of ncAAs with unique vibrational probes, such as cyano or azido (B1232118) groups, allows for the use of FT-IR difference spectroscopy to study protein dynamics. nih.govacs.org While not directly Bta, the principle of introducing a unique vibrational signature can be extended. The C-S bond of the benzothiophene ring in Bta itself has a characteristic vibrational frequency that could potentially be used as an intrinsic IR probe to report on the local environment within a protein.

X-ray Crystallography: The incorporation of heavy atoms is a common strategy to facilitate the phasing of X-ray diffraction data, a critical step in determining the three-dimensional structure of proteins. nih.govacs.orgacs.org The sulfur atom in the benzothienyl side chain of Bta can contribute to anomalous scattering, aiding in structure solution. Furthermore, derivatives of Bta containing heavier atoms could be synthesized and incorporated to further enhance this effect. Studies have described the crystal structures of modified amino acids, including Boc-L-benzothienylalanine, providing insights into their molecular self-assembly. researchgate.net

The ability to introduce Bta and other ncAAs at specific sites within a protein sequence through genetic code expansion has revolutionized the application of these spectroscopic techniques, enabling researchers to ask and answer more precise questions about biological systems. nih.govacs.org

Applications of Fmoc L 3 Benzothienylalanine in Biomedical Research and Drug Discovery

Design and Development of Bioactive Peptides and Peptidomimetics

The incorporation of Fmoc-L-3-Benzothienylalanine into peptide chains is a key strategy in the creation of bioactive peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. The benzothienyl group, a planar aromatic system, can enhance hydrophobic interactions and π-stacking capabilities compared to naturally occurring aromatic amino acids. vulcanchem.com This modification is instrumental in developing molecules with tailored biological activities and improved pharmacological profiles.

The process of rational drug design involves creating molecules with precise therapeutic attributes for specific biological targets. this compound is a valuable tool in this process, particularly in the construction of peptidomimetic scaffolds. The benzothiophene (B83047) side chain helps to modulate the hydrophobicity and conformational rigidity of a peptide. This structural constraint is critical for improving a peptide's stability against enzymatic degradation and enhancing its binding affinity to a target receptor. google.com

Research has shown that substituting natural amino acids with L-3-benzothienylalanine can significantly enhance biological activity. For example, in the development of agonists for the melanocortin-3 receptor (MC3R), replacing the native tryptophan with 3-benzothienylalanine resulted in a 3.8-fold increase in binding affinity. vulcanchem.com The enhanced hydrophobicity of this modified peptide is also believed to improve its ability to cross the blood-brain barrier. vulcanchem.com This approach of using non-natural amino acids allows scientists to explore structure-activity relationships, leading to the development of peptides with heightened therapeutic efficacy and prolonged biological activity.

The unique properties of L-3-benzothienylalanine also contribute to advancements in targeted drug delivery systems. chemimpex.com The stability and solubility of peptides are critical factors in their pharmaceutical application. chemimpex.com The introduction of the benzothienyl side chain can improve these characteristics, enhancing the peptide's bioavailability. chemimpex.com Researchers have successfully used this compound in the design of bioactive peptides intended for targeted delivery. chemimpex.com A prominent example is its use in cyclic cell-penetrating peptides, which are designed to transport therapeutic cargo into cells with high efficiency. vulcanchem.comnih.gov The enhanced lipophilicity imparted by the benzothienyl group facilitates better interaction with lipid bilayers, a key aspect for drug-delivery peptides.

Rational Design of Peptidomimetic Scaffolds

Therapeutic Peptide Development

This compound is frequently employed as a building block in the solid-phase peptide synthesis (SPPS) of potential therapeutic agents. smolecule.com The Fmoc protecting group allows for the controlled and sequential addition of amino acids, enabling the precise incorporation of the benzothienyl moiety at desired positions within a peptide sequence. smolecule.com This capability is crucial for developing novel antiviral, anticancer, and antibacterial peptides. vulcanchem.comgoogle.com

In the field of antiviral research, scientists target essential viral enzymes and proteins to inhibit replication. One such target is the Hepatitis C Virus (HCV) NS3-NS4A protease, a serine protease essential for processing the viral polyprotein and, therefore, crucial for viral replication. google.comnih.govnih.gov Interrupting this stage of the viral life cycle is a key strategy for antiviral drug discovery. google.com Patent literature reveals that N-Fmoc-L-3-Benzothienylalanine is used as a starting material in the synthesis of compounds designed to inhibit the HCV NS3-NS4A protease. google.com

Another significant area of antiviral research is the development of HIV entry inhibitors, which often target the viral envelope (Env) glycoprotein (B1211001) gp120 to prevent the virus from attaching to and entering host immune cells. google.com Peptide-based inhibitors represent a promising class of therapeutics in this domain. researchgate.net The properties of this compound, such as its ability to enhance structural stability and hydrophobic interactions, make it a candidate for incorporation into peptide sequences designed to act as HIV-1 Env gp120 antagonists.

The development of peptides with cytotoxic activity against cancer cells and bacteria is another important application. google.comnih.gov Research has focused on modifying naturally occurring antimicrobial peptides, such as those derived from lactoferrin, to enhance their potency. google.com A key strategy is to increase the bulk and lipophilicity of the peptide by incorporating non-natural amino acids. google.com L-3-benzothienylalanine is listed as a preferred bulky and lipophilic amino acid for this purpose. google.com Its inclusion in peptide sequences is intended to create more potent anticancer and antibacterial agents. google.com This approach has been explored in the design of lactoferrin-derived peptides to improve their cytotoxic activity against cancer cells. nih.gov

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cell membranes to deliver various molecular cargoes, such as small molecules or proteins, into the cytoplasm. nih.gov A significant challenge for CPPs is escaping the endosome after being internalized by the cell. Research into second-generation, structurally constrained CPPs has led to significant improvements. nih.gov

A notable example is the development of a cyclic CPP analog, CPP12-2, where L-3-benzothienylalanine (Bta) was substituted for L-2-naphthylalanine. nih.gov This single substitution resulted in a peptide with significantly improved performance. nih.gov Specifically, CPP12-2 demonstrated up to 3.8 times higher cytosolic entry efficiency compared to the original peptide, particularly at low concentrations, due to enhanced endosomal escape. vulcanchem.comnih.gov Furthermore, this modified peptide showed greater stability in serum and higher accumulation in tumors in xenograft models, making it a highly effective vehicle for the cytosolic delivery of potent therapeutic cargos. vulcanchem.com

Table 1. Research Findings on CPP12-2 Incorporating L-3-Benzothienylalanine

Metric Finding Source
Endosomal Escape Efficiency Up to 3.8 times higher than the parent peptide (CPP12). vulcanchem.comnih.gov
Serum Stability Half-life (t₁/₂) > 6 hours in 10% FBS. vulcanchem.com
Tumor Accumulation 9.2% ID/g in xenograft models. vulcanchem.com

Table 2. Chemical Compounds Mentioned

Compound Name
This compound
L-2-naphthylalanine
Tryptophan

Enzyme Inhibitor and Modulator Design

The incorporation of L-3-Benzothienylalanine into peptide structures is a strategic approach for designing potent and selective enzyme inhibitors. The benzothiophene side chain is a bulky, hydrophobic group that can enhance the binding affinity of a peptide inhibitor to its target enzyme. This is achieved by establishing strong hydrophobic and π-stacking interactions within the enzyme's active site. vulcanchem.com

In the development of inhibitors for Factor XIIa (FXIIa), a protein involved in blood coagulation, replacing certain amino acids with non-natural ones like 3-benzothienylalanine has been explored. This substitution can result in inhibitors with comparable or improved inhibitory constants (Ki). google.com Similarly, in the design of inhibitors for prostate-specific membrane antigen (PSMA), a target in prostate cancer, various lipophilic amino acids, including benzothienylalanine, have been incorporated into inhibitor structures to interact with a specific lipophilic pocket on the enzyme, thereby influencing binding affinity. nih.gov The strategic placement of Bta can also be used to explore structure-activity relationships, helping to refine the design of peptide-based drugs. smolecule.com For instance, Bta was used to replace tryptophan in a peptide targeting HIV-1, resulting in a new compound with comparable activity, demonstrating its utility as a Trp isostere. nih.govresearchgate.net

Receptor-Targeted Radiopharmaceuticals for Diagnosis and Therapy (e.g., Bombesin (B8815690) Derivatives)

This compound is instrumental in synthesizing modified peptides for receptor-targeted radiopharmaceuticals, particularly derivatives of bombesin (BBN). BBN analogues are used to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed on the surface of various cancer cells, including prostate and breast cancer. snmjournals.orgmdpi.com

By incorporating Bta into the bombesin peptide sequence, researchers can modulate the pharmacokinetic properties of the resulting radiopharmaceutical. snmjournals.orgmdpi.com Specifically, substituting the native tryptophan residue at position 8 with Bta in a GRPR antagonist known as RM2 was investigated. snmjournals.orggoogle.com This modification was found to influence metabolic stability and biodistribution. snmjournals.orgnih.gov While the Bta-containing analogue showed lower metabolic stability compared to some other modifications, it led to improved tumor-to-background ratios at early time points in animal models. snmjournals.orgnih.gov This is advantageous for diagnostic imaging with radionuclides like Technetium-99m (⁹⁹mTc), where rapid clearance from non-target organs like the pancreas is desirable to obtain clear tumor images shortly after injection. mdpi.comnih.govresearchgate.net

Table 1: Research Findings on Bta-Containing Bombesin Derivatives

DerivativeModificationKey FindingApplication
[¹⁷⁷Lu]Lu-Bta⁸-RM2 Trp⁸ replaced by Bta in a DOTA-conjugated RM2 antagonist.Showed improved tumor-to-background ratios at 1 hour post-injection in mice. snmjournals.orgPotential for diagnostic imaging. snmjournals.org
[⁹⁹mTc]Tc-N4-asp-[Bta⁸]MJ9 Trp⁸ replaced by Bta in an N4-chelated MJ9 antagonist.Demonstrated the most favorable tumor-to-abdomen contrast at 1 hour post-injection. mdpi.comnih.govresearchgate.netImproved SPECT imaging of GRPR-expressing tumors. mdpi.comnih.gov

Protein Engineering for Mechanistic and Functional Studies

Probing Protein Structure, Dynamics, and Folding Mechanisms

The introduction of non-canonical amino acids like Bta into proteins is a powerful technique for studying their fundamental properties. acs.org Bta, as a tryptophan analogue, can be used to probe the role of specific hydrogen bonds in protein structure and function. researchgate.net The key difference is that the benzothiophene ring of Bta has a sulfur atom in place of the nitrogen atom in tryptophan's indole (B1671886) ring, making it incapable of acting as a hydrogen bond donor. researchgate.net

In one study, Bta was incorporated into the protein thioredoxin to investigate its catalytic mechanism. researchgate.net By replacing a key tryptophan residue with Bta, researchers could assess the functional importance of the hydrogen bond typically formed by the tryptophan. researchgate.net Furthermore, the benzothiophene moiety has distinct fluorescent properties that can be exploited. chemimpex.com These properties can serve as a spectroscopic probe to monitor local environmental changes within a protein, providing insights into conformational shifts during protein folding or interaction with other molecules. smolecule.comacs.org

Improvement of Enzyme Catalytic Activity and Substrate Selectivity

Protein engineering using this compound allows for the site-specific replacement of natural amino acids to create enzymes with novel or enhanced properties. acs.orgnih.gov The unique steric and electronic characteristics of the Bta side chain can alter the active site environment, potentially leading to improved catalytic efficiency or a shift in substrate preference. nih.gov

For example, an evolved pyrrolysyl-tRNA synthetase (PylRS), an enzyme used for genetic code expansion, was shown to be capable of incorporating Bta into proteins. researchgate.netnih.gov This opens up possibilities for creating engineered enzymes where Bta is a key component. In a study on cytochrome c peroxidase, replacing a tryptophan residue with Bta, which cannot form a specific hydrogen bond, led to a more reactive state of the enzyme and a more than 60-fold increase in peroxidase activity towards a small molecule substrate. acs.org This demonstrates how subtle changes, like removing a single hydrogen bond through Bta substitution, can dramatically enhance an enzyme's catalytic activity. acs.org

Bioconjugation and Bioorthogonal Chemistry Applications

Creation of Targeted Molecular Conjugates

This compound is a valuable building block in the synthesis of targeted molecular conjugates, which are molecules designed to deliver a specific payload (like a drug or imaging agent) to a targeted location in the body. chemimpex.com The process often starts with the synthesis of a targeting peptide, where Bta can be incorporated to enhance properties like stability or binding. chemimpex.com

A significant application is in the development of cell-penetrating peptides (CPPs). These are short peptides that can cross cell membranes and deliver conjugated cargo into the cell's interior. In one study, a cyclic CPP named CPP12 was modified by replacing an existing hydrophobic amino acid with Bta. nih.govosu.eduacs.org The resulting peptide, CPP12-2, showed a cytosolic entry efficiency up to 3.8 times higher than the original peptide, particularly at low concentrations. nih.govosu.eduacs.org This improvement was attributed to a better ability to escape from endosomes, the compartments that engulf substances from outside the cell. nih.govosu.eduacs.orgnih.govresearchgate.net This enhanced delivery efficiency makes Bta-containing CPPs promising vehicles for delivering potent therapeutic molecules directly into cells. nih.govosu.eduacs.org

Site-Specific Labeling and Functionalization of Biomolecules in Complex Systems

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins and peptides represents a powerful strategy for introducing novel chemical functionalities, enabling precise control over biomolecular labeling and functionalization. Current time information in Bangalore, IN. this compound, with its unique benzothienyl side chain, serves as a valuable building block in this context. nih.gov Its structural similarity to tryptophan allows for its successful integration into peptide sequences through established synthesis protocols, after which the benzothienyl group can act as a chemical handle for the attachment of various molecular probes. acs.org This approach facilitates the creation of tailored biomolecules for advanced studies in complex biological environments.

The primary advantage of using this compound for site-specific labeling lies in the ability to introduce a probe at a predetermined position within a peptide or protein sequence. This is achieved by incorporating the amino acid at the desired location during solid-phase peptide synthesis (SPPS). researchgate.net Once the peptide is synthesized and purified, the benzothienyl side chain is available for post-synthetic modification. This method circumvents the often challenging and non-specific labeling of native amino acid residues like lysine (B10760008) or cysteine, especially in proteins with multiple reactive sites. nih.gov

Research has demonstrated that tryptophan analogs, including those with modified ring systems like benzothienylalanine, can be genetically encoded and incorporated into proteins in living cells. acs.org This opens up the possibility of producing proteins with site-specifically installed benzothienylalanine residues directly within complex cellular systems. Such proteins can then be targeted for specific labeling with exogenous probes, offering a sophisticated tool for studying protein function and localization in their native environment.

The functionalization of the benzothienyl moiety can be achieved through various chemical reactions. While direct electrophilic aromatic substitution on the benzothiophene ring is a known chemical transformation, its application on a peptide-incorporated residue requires careful optimization to ensure specificity and avoid side reactions with other sensitive amino acid side chains. masterorganicchemistry.comuomustansiriyah.edu.iq A more targeted approach involves the use of pre-functionalized benzothienylalanine derivatives or the application of highly selective cross-coupling reactions, such as those catalyzed by palladium, which have been used to modify similar aromatic systems in peptides. nih.gov

For instance, a peptide containing L-3-Benzothienylalanine can be reacted with a labeling reagent that carries a compatible functional group. This could involve the introduction of a bioorthogonal handle, such as an azide (B81097) or an alkyne, onto the benzothienyl ring, which can then be selectively reacted with a probe (e.g., a fluorescent dye or a biotin (B1667282) tag) via "click chemistry". bohrium.com A patent has described the potential of using D-amino acid derivatives, including 2-benzothienylalanine and 3-benzothienylalanine, modified with bioorthogonal groups for the labeling of peptidoglycans. bohrium.com

The resulting labeled biomolecules have a wide range of applications in biomedical research. A peptide labeled with a fluorescent dye at the site of a benzothienylalanine residue can be used to study its interaction with specific cellular targets, its uptake mechanism, or its localization within subcellular compartments using advanced microscopy techniques. bohrium.comnih.gov Studies have utilized benzothiophene-based fluorescent probes for cellular imaging, highlighting the utility of this chemical scaffold in biological contexts. researchgate.netnih.gov

Furthermore, the incorporation of L-3-Benzothienylalanine has been shown to modulate the pharmacokinetic properties of therapeutic peptides. In one study, the substitution of tryptophan with β-(3-benzothienyl)alanine (Bta) in a bombesin derivative used for tumor imaging resulted in an optimized pharmacokinetic profile. acs.org This demonstrates that beyond its role as a labeling handle, the intrinsic properties of the benzothienyl group can be harnessed to improve the therapeutic potential of peptide-based drugs.

Table 1: Examples of Functionalization Strategies for Peptides Containing L-3-Benzothienylalanine

Biomolecule Functionalization/Label Methodology Application Reference
Generic PeptideBioorthogonal Handle (e.g., Azide, Alkyne)Post-synthesis chemical modification of the benzothienyl side chain.Enables subsequent "click" chemistry with a desired probe (e.g., fluorophore, biotin). bohrium.com
Cyan Fluorescent Protein (CFP)Direct incorporation of Benzothienylalanine (BT)Genetic encoding and site-specific incorporation in E. coli.Alteration of spectral properties, creating a protein with a large Stokes shift. acs.org
Bombesin Derivative (MJ9)Substitution of Tryptophan with β-(3-benzothienyl)alanine (Bta)Solid-Phase Peptide Synthesis (SPPS).Optimization of pharmacokinetic profile for in vivo tumor imaging. acs.org
Generic PeptideFluorescent DyePotential palladium-catalyzed cross-coupling of a dye to the benzothienyl ring.Fluorescent labeling for interaction and localization studies. nih.gov

Advanced Research Directions and Future Perspectives

High-Throughput Combinatorial Library Design and Screening Incorporating Fmoc-L-3-Benzothienylalanine

The use of unnatural amino acids like L-3-benzothienylalanine is a cornerstone of modern drug discovery, primarily through their integration into combinatorial libraries. scispace.com These libraries, which can contain millions to billions of peptide variations, are systematically screened to identify molecules with high biological activity. asm.org The inclusion of this compound provides a "seed library" rich with diverse peptide information, significantly enhancing the efficiency of discovering new drug candidates. biochempeg.com

This approach has been successfully used to identify highly active antimicrobial peptides. asm.org By creating tetrapeptide libraries with a mix of L-, D-, and unnatural amino acids, researchers have developed a series of peptides with significant activity against Staphylococcus aureus. asm.org

Library TypeCompositionApplicationKey Finding
Tetrapeptide Combinatorial LibrariesL-, D-, and unnatural amino acidsAntimicrobial discoveryIdentification of potent peptides against Staphylococcus aureus. asm.org
DNA-Encoded Libraries192 amino acids and 288 carboxylic acidsHigh-throughput screeningDose-dependent hit rates against enzyme drug targets. acs.orgnih.gov

In-Depth Structure-Activity Relationship (SAR) Studies and Computational Design Principles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of peptides. The incorporation of L-3-benzothienylalanine allows researchers to systematically modify peptide structures and evaluate the impact on their biological activity. nih.gov For instance, substituting L-2-naphthylalanine with L-3-benzothienylalanine in a cyclic cell-penetrating peptide (CPP12) resulted in a 3.8-fold increase in cytosolic entry efficiency. nih.govosu.edu This enhancement is attributed to improved endosomal escape. nih.govosu.edu

Computational design plays a vital role in predicting how such substitutions will affect peptide function. By understanding the interactions at a molecular level, scientists can design peptides with improved properties such as increased stability and target affinity. For example, replacing tryptophan with 3-benzothienylalanine in melanocortin-3 receptor agonists led to a 3.8-fold increase in binding affinity. vulcanchem.com

A study on protease activated receptor 2 (PAR2) agonists showed that peptides with 3-benzothienylalanine at the sixth position were as potent as the reference compound, 2-furoyl-LIGRLO-NH2, highlighting its potential in designing new therapeutic agents. researchgate.net

Integration with Advanced Imaging Modalities for In Vivo Applications

The unique properties of unnatural amino acids are being harnessed for in vivo imaging. plos.org Non-canonical amino acids can be incorporated into proteins, enabling their visualization and purification. mpg.deresearchgate.netacs.org This technique, known as fluorescent non-canonical amino acid tagging (FUNCAT), allows for the investigation of newly synthesized proteins in living organisms. researchgate.netnih.gov

While direct imaging applications of this compound are still emerging, its fluorescent properties make it a candidate for developing probes for biological research. chemimpex.com The benzothiophene (B83047) moiety can be derivatized to create fluorescent probes for bioimaging applications. smolecule.com This approach has been demonstrated with other non-canonical amino acids, where they have been successfully used to create red-shifted aequorin variants for in vivo bioluminescence imaging. plos.org

Exploration in Advanced Material Applications

The self-assembly of peptides into well-defined nanostructures is a burgeoning field in materials science. rsc.orgrsc.org Peptides can form nanofibers, nanotubes, and other structures that have potential applications in tissue engineering, drug delivery, and electronics. rsc.orgrsc.orgeuropean-mrs.com

The incorporation of L-3-benzothienylalanine into polymer backbones, such as polyaniline, has been shown to yield materials with enhanced properties. vulcanchem.com These modified materials exhibit increased electrical conductivity and thermal stability. vulcanchem.com The benzothiophene side chain contributes to improved thermal stability compared to derivatives of phenylalanine. vulcanchem.com Furthermore, the integration of 3-Benzothienyl-D-alanine into polymeric structures can enhance their mechanical and chemical properties, paving the way for the development of advanced biomaterials for medical devices and tissue engineering. Genetically designed peptides are also being explored for creating injectable molecular scaffolds for tissue regeneration. acs.org

MaterialModificationEnhanced PropertyPotential Application
PolyanilineIncorporation of L-3-benzothienylalanineIncreased conductivity and thermal stabilityConductive polymers. vulcanchem.com
Polymeric StructuresIntegration of 3-Benzothienyl-D-alanineImproved mechanical and chemical propertiesAdvanced biomaterials.
Peptide HydrogelsSelf-assembly of genetically designed peptidesBiocompatible and injectable scaffoldsTissue engineering. acs.org

Challenges and Opportunities in Translational Research and Clinical Development of Peptide Therapeutics

Despite the promise of peptide therapeutics, several challenges hinder their clinical translation. biochempeg.comnih.govmdpi.comresearchgate.net These include proteolytic instability, short plasma half-life, and poor oral bioavailability. mdpi.comnews-medical.net The large size of some peptides can also lead to issues with cytotoxicity, bioavailability, and immunogenicity. researchgate.net

The incorporation of unnatural amino acids like L-3-benzothienylalanine offers a strategy to overcome some of these hurdles. qyaobio.com They can enhance peptide stability against degradation by proteases and improve their pharmacokinetic profiles. nih.govqyaobio.com For example, a cyclic peptide incorporating L-3-benzothienylalanine (CPP12-2) showed significantly increased stability in serum compared to the parent peptide. vulcanchem.com

Regulatory hurdles also present a significant challenge, with disparities in the interpretation and application of existing guidelines for synthetic and conjugated peptides. nih.govresearchgate.net However, the number of peptide drugs entering clinical development and reaching the market has been steadily increasing, indicating a positive future for this class of therapeutics. nih.govresearchgate.net Advances in drug delivery systems and the use of artificial intelligence in peptide discovery are expected to further accelerate the development of new peptide-based treatments. biochempeg.comnews-medical.net

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Fmoc-L-3-Benzothienylalanine relevant to peptide synthesis?

  • Answer : this compound is characterized by a benzothienyl side chain, which introduces steric bulk and aromaticity. Key properties include a density of 1.356 g/cm³, boiling point of 690.8°C (at 760 mmHg), and flash point of 371.6°C . The Fmoc group protects the α-amino group during synthesis and is cleaved under basic conditions (e.g., piperidine). Solubility varies by solvent: it is sparingly soluble in water but dissolves in organic solvents like DMF or dichloromethane, critical for solid-phase peptide synthesis (SPPS) .

Q. How should this compound be stored to maintain stability?

  • Answer : Store at +4°C in a tightly sealed container to prevent moisture absorption and oxidative degradation. Prolonged exposure to light or elevated temperatures can lead to Fmoc group decomposition, reducing coupling efficiency. Analytical-grade desiccants (e.g., silica gel) are recommended for long-term storage .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

  • Answer :

  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA gradient) resolves impurities; purity ≥98% is typical for peptide-grade material .
  • 1H-NMR : Aromatic protons from the benzothienyl group appear at δ 7.2–7.8 ppm, while the Fmoc group’s fluorenyl protons resonate at δ 7.3–7.8 ppm .
  • TLC : Use silica gel plates with ethyl acetate/hexane (1:1); Rf values should match literature standards .

Advanced Research Questions

Q. What are common challenges in coupling this compound during solid-phase peptide synthesis (SPPS), and how can they be mitigated?

  • Answer : The benzothienyl group’s steric hindrance reduces coupling efficiency. Mitigation strategies include:

  • Extended coupling times : 2–4 hours (vs. 30–60 minutes for standard residues).
  • Double coupling : Repeat the coupling step with fresh reagents (e.g., HOBt/EDC or Oxyma/DIC) .
  • Microwave-assisted synthesis : Enhances reaction kinetics at 50°C, improving yields by 15–20% .
  • Monitor completion via Kaiser test or chloranil test for unreacted amines .

Q. How can the steric effects of the benzothienyl group influence the conformational dynamics of peptides?

  • Answer : The bulky benzothienyl side chain restricts backbone flexibility, stabilizing β-sheet or turn structures. This is critical in designing peptide inhibitors or foldamers. Use circular dichroism (CD) or molecular dynamics simulations to analyze conformational changes. For example, peptides incorporating this residue show reduced α-helix propensity but increased π-π stacking interactions in hydrophobic environments .

Q. What strategies are effective for removing the Fmoc group from this compound under mild conditions to preserve sensitive functional groups?

  • Answer :

  • 20% piperidine in DMF : Standard deprotection (2 × 5 minutes) efficiently removes Fmoc without side reactions.
  • DBU/piperidine mixtures (2:98 v/v) : Reduce exposure time to 1–2 minutes for acid-sensitive sequences .
  • Photolabile groups : For light-sensitive applications, use Fmoc derivatives with o-nitrobenzyl protection, cleaved by UV irradiation (365 nm) .

Key Research Findings

  • Synthesis Optimization : Use of EDC/HOBt at 0°C minimizes racemization (≤1%) compared to room-temperature reactions .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) achieves >95% purity, but preparative HPLC is preferred for peptide-scale purification .
  • Stability : The benzothienyl group’s electron-rich nature may require inert atmospheres (N₂/Ar) during prolonged storage to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.